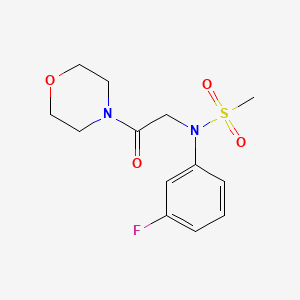![molecular formula C12H14FNO2 B5801335 1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
1-[(2-fluorophenoxy)acetyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-fluorophenoxy)acetyl]pyrrolidine, also known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of pyrrolidine, an organic compound that has a five-membered ring structure. FPOP has been found to have various applications in scientific research, particularly in the study of protein structure and function.
作用機序
1-[(2-fluorophenoxy)acetyl]pyrrolidine works by selectively modifying solvent-accessible amino acid residues in proteins. It does this by reacting with the hydroxyl group of amino acid residues such as serine, threonine, and tyrosine. The modified amino acid residues can then be detected through mass spectrometry, allowing researchers to identify the specific amino acid residues that are involved in protein interactions.
Biochemical and Physiological Effects
This compound has been found to have minimal biochemical and physiological effects on proteins. It has been shown to selectively modify solvent-accessible amino acid residues without causing significant changes in protein structure or function. This makes it a useful tool for studying protein interactions without affecting the overall behavior of the protein.
実験室実験の利点と制限
One of the main advantages of 1-[(2-fluorophenoxy)acetyl]pyrrolidine is its ability to selectively modify solvent-accessible amino acid residues in proteins. This allows researchers to identify specific amino acid residues that are involved in protein interactions. This compound is also relatively easy to synthesize and can be used in a variety of experimental conditions.
However, this compound does have some limitations. It can only modify solvent-accessible amino acid residues, which means that it may not be able to identify all amino acid residues involved in protein interactions. Additionally, this compound can only modify amino acid residues that have a hydroxyl group, which limits its applicability in certain experimental conditions.
将来の方向性
There are several future directions for the use of 1-[(2-fluorophenoxy)acetyl]pyrrolidine in scientific research. One potential area of research is the development of new methods for the selective modification of amino acid residues in proteins. This could involve the use of different coupling agents or modification reagents.
Another area of research is the application of this compound in the study of protein-ligand interactions. This compound has been shown to be useful in identifying amino acid residues involved in protein-protein interactions, and it may also be useful in identifying amino acid residues involved in protein-ligand interactions.
Finally, there is potential for the development of new applications of this compound in the study of other biological molecules such as nucleic acids or carbohydrates. This compound has primarily been used in the study of proteins, but it may also be useful in the study of other biological molecules.
Conclusion
In conclusion, this compound (this compound) is a useful tool in scientific research, particularly in the study of protein structure and function. Its ability to selectively modify solvent-accessible amino acid residues in proteins allows researchers to identify specific amino acid residues involved in protein interactions. While this compound has some limitations, it has significant potential for future applications in the study of biological molecules.
合成法
The synthesis of 1-[(2-fluorophenoxy)acetyl]pyrrolidine involves the reaction of 2-fluorophenoxyacetic acid with pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces this compound as a white solid with a yield of approximately 50%. The purity of this compound can be increased through recrystallization or column chromatography.
科学的研究の応用
1-[(2-fluorophenoxy)acetyl]pyrrolidine has found significant applications in the study of protein structure and function. It is particularly useful in the identification of protein-protein interactions and protein-ligand interactions. This compound works by selectively modifying solvent-accessible amino acid residues in proteins. This modification can be detected through mass spectrometry, allowing researchers to identify the specific amino acid residues that are involved in protein interactions.
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUNIFWBWRYEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)
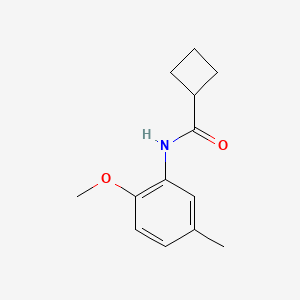
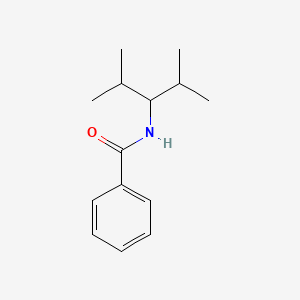
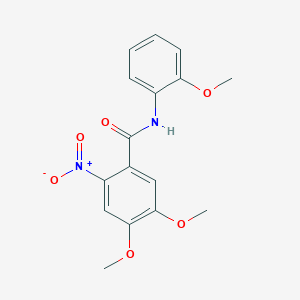
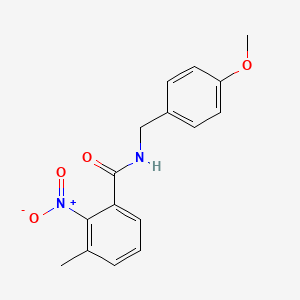
![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)
